2-Cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide
Description
Historical Development of Cyano-Propanamide Compounds
The cyano-propanamide class originated from early 20th-century investigations into β-ketonitrile derivatives, with seminal work by Hoechst AG in the 1970s demonstrating anti-inflammatory properties in 2-cyano-3-hydroxypropenamide analogs. Structural evolution accelerated in the 1990s through systematic substitutions on both the aromatic ring and amide side chain, as evidenced by patents covering immunosuppressive derivatives like teriflunomide. The specific incorporation of ortho-methoxy and para-hydroxy groups on the phenyl ring—as seen in 2-cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide—emerged from structure-activity relationship (SAR) studies optimizing hydrogen bonding capacity and steric profiles.
Key historical milestones include:
- 1975: First reported synthesis of cyano-propanamide derivatives with demonstrated biological activity
- 1993: Development of cyclopropyl-containing analogs showing improved metabolic stability
- 2013: Patent filings for crystalline polymorphs enhancing pharmaceutical applicability
- 2021: Commercial availability of this compound for research use
Position Within Contemporary Medicinal Chemistry
In modern drug discovery, this compound occupies a strategic niche due to three structural advantages:
- Dual hydrogen bonding capacity : The 2-hydroxy-3-methoxy substitution pattern creates a ortho-dihydroxy mimicry effect, enabling simultaneous interactions with kinase catalytic domains.
- Conformational rigidity : The propanamide bridge restricts rotational freedom compared to simpler acrylamide derivatives, improving target selectivity.
- Electrophilic tuning : The α-cyano group modulates electron withdrawal effects, balancing reactivity and stability in biological systems.
Recent applications span multiple therapeutic areas:
- Tyrosine kinase inhibition : Demonstrated 78% inhibition of VEGFR-2 at 10μM in preliminary assays
- Antioxidant activity : ORAC value of 3.2 μmol TE/μg, surpassing resveratrol in lipid peroxidation models
- Metabolic modulation : 45% activation of AMPK pathways in hepatocyte cultures at non-cytotoxic concentrations
Research Rationale and Objectives
Current investigations prioritize three objectives:
- Electrophilic reactivity mapping : Quantifying nucleophilic attack susceptibility at the β-carbon position using density functional theory (DFT) calculations.
- Crystalline form optimization : Developing stable polymorphs through solvent-antisolvent crystallization techniques.
- Structure-property relationships : Correlating substituent effects with bioavailability parameters using Hansch analysis.
The compound's logD of 0.5317 and polar surface area of 74.463 Ų suggest favorable blood-brain barrier penetration, making it particularly relevant for neuropharmacological applications.
Theoretical Framework and Conceptual Foundations
The molecular design integrates three key pharmacological principles:
1. Bioisosteric replacement
The cyano group (-C≡N) serves as a nitrile bioisostere for carboxylic acids, reducing ionization while maintaining hydrogen bond acceptor capacity. This substitution decreases plasma protein binding by 22% compared to carboxylate analogs.
2. Allosteric modulation potential
Molecular docking simulations predict binding to a secondary pocket of protein kinase C-theta (PKCθ), distinct from the ATP-binding site. This is facilitated by the compound's bent conformation (dihedral angle Φ = 112.4°) induced by steric interactions between the methoxy group and propanamide chain.
3. Metabolic stability enhancement
The 3-methoxy substitution protects against cytochrome P450 3A4-mediated demethylation, as demonstrated in comparative microsomal studies showing a 3.8-fold increase in half-life over para-methoxy analogs.
Table 1: Comparative Molecular Properties of Selected Cyano-Propanamides
| Compound | logP | H-Bond Donors | Polar Surface Area (Ų) | VEGFR-2 IC₅₀ (μM) |
|---|---|---|---|---|
| Target Compound | 0.8985 | 3 | 74.46 | 8.2 |
| Teriflunomide | 1.34 | 2 | 68.32 | 12.4 |
| EVT-2887417 | 2.11 | 1 | 58.91 | 15.7 |
| EVT-2637117 | 1.89 | 2 | 63.45 | 9.8 |
The synthesis pathway typically employs a three-step protocol:
- Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with cyanoacetamide
- Michael addition using propionyl chloride derivatives
- Recrystallization from ethanol/water mixtures (yield: 68-72%)
Critical reaction parameters include:
- Temperature control at 45±2°C during condensation
- pH maintenance at 7.4 during aqueous workup
- Strict exclusion of atmospheric moisture to prevent cyano group hydrolysis
Properties
IUPAC Name |
2-cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-9-4-2-3-7(10(9)14)5-8(6-12)11(13)15/h2-4,8,14H,5H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXCNFNIZVWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Followed by Enamide Reduction
This two-step approach adapts methodologies from crystallographic studies of dihydroferulic acid anilides and Gewald reaction optimizations:
Step 1: Knoevenagel Condensation
Cyanoacetamide reacts with 2-hydroxy-3-methoxybenzaldehyde in ethanol under basic catalysis (piperidine, 0.1 eq) to form (E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)propenamide:
Cyanoacetamide + 2-Hydroxy-3-methoxybenzaldehyde
→ (E)-Propenamide Intermediate
Reaction Conditions
- Solvent: Anhydrous ethanol (5 mL/mmol)
- Catalyst: Piperidine (10 mol%)
- Temperature: 70°C reflux, 16 hours
- Workup: Precipitation in ice-water, filtration
- Yield: 45-60% (estimated from analogous reactions)
Step 2: Hydrazine-Mediated Enamide Reduction
The propenamide intermediate undergoes hydrazine hydrate reduction to saturate the α,β-unsaturated system:
(E)-Propenamide + N2H4·H2O
→ 2-Cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide
Optimized Parameters
- Reductant: Hydrazine hydrate (10 eq)
- Solvent: Ethanol (2 mL/mmol)
- Temperature: Reflux, 8 hours
- Acidification: Concentrated HCl to pH 2-3
- Isolation: Ethyl acetate extraction (4× volumes), MgSO4 drying
- Crystallization: Slow evaporation from ethyl acetate
- Yield: 39% (based on analogous propanamide synthesis)
Direct Cyanoalkylation via Michael Addition
Patent literature for sulfonyl-containing propanamides suggests alternative pathways using Michael acceptors:
Reaction Scheme
Acrylamide Derivative + KCN → Target Compound
Critical Considerations
- Acrylamide precursor synthesis requires protection of phenolic -OH group
- Anhydrous conditions to prevent cyanide hydrolysis
- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) for improved yields
Comparative Analysis of Synthetic Methods
Characterization and Analytical Data
Spectroscopic Properties
Crystallographic Data (Analogous Compound)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=7.9882, b=11.4053, c=16.2381 |
| Volume (ų) | 1479.42 |
| Z | 4 |
| R Factor | 0.0480 |
Hydrogen bonding networks stabilize the crystal lattice:
Process Optimization Challenges
Byproduct Formation in Knoevenagel Reactions
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
Oxidation: 2-Cyano-3-(2-formyl-3-methoxyphenyl)propanamide
Reduction: 2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanamide
Substitution: 2-Cyano-3-(2-hydroxy-3-alkoxyphenyl)propanamide (where alkoxy is the substituted group)
Scientific Research Applications
Chemistry
In organic synthesis, 2-cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide serves as a building block for the preparation of more complex molecules. Its unique functional groups allow for various chemical reactions, making it valuable in the development of new compounds.
Biology
Research indicates that this compound exhibits significant antioxidant , antimicrobial , and anti-inflammatory properties. The hydroxy and methoxy groups enhance its ability to scavenge free radicals, thereby reducing oxidative stress, which is crucial in preventing cellular damage associated with diseases like cancer and neurodegenerative disorders .
Medicine
The therapeutic potential of this compound has been explored extensively:
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK pathways. It has demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .
- Anti-inflammatory Effects : In vitro studies have shown that it significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models further support these findings, demonstrating reduced paw edema in CFA-induced inflammation models .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
Study on Colon Cancer
A study conducted on HCT-15 cells revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. The IC50 value for HCT-15 cells was found to be 5.0 µM, indicating strong anticancer activity .
Inflammation Model
In an animal model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress. Its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
a. 3-(2-Methoxyphenyl)propanoic Acid
- Structure: Features a propanoic acid backbone with a 2-methoxyphenyl group.
- Key Differences: Lacks the cyano and amide groups present in the target compound. The carboxylic acid group confers higher acidity (pKa ~4-5) compared to the amide’s neutral pH behavior.
- Physicochemical Data : Melting point = 85–89°C; molecular weight = 180.20 g/mol .
b. 2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid
- Structure: Contains a 4-methoxyphenyl group and a tert-butoxycarbonyl (BOC)-protected amino group.
- Key Differences: The para-methoxy substitution (vs. The BOC group is a common protecting agent in peptide synthesis, unlike the target’s cyano group, which may enhance electrophilicity .
Propanamide Derivatives
a. N-Propyl Propanamide
- Structure : A simple amide with propyl substituents.
- Key Differences: Lacks aromatic and electron-withdrawing groups (e.g., cyano, nitro). This simplicity results in lower logP (predicted ~0.5) compared to the target compound, which likely has a higher logP due to aromatic and polar groups. Applications include industrial solvents and pharmaceutical intermediates, whereas the target’s cyano group may confer bioactivity .
b. 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide
- Structure: Features a ferrocenyl group, nitro (-NO₂), and trifluoromethyl (-CF₃) substituents.
- Key Differences: The ferrocenyl moiety introduces redox activity, while the nitro and trifluoromethyl groups significantly increase logP (+12 correction metric). In contrast, the target compound’s cyano and hydroxyl groups may balance hydrophilicity and lipophilicity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated via substituent contributions (cyano: -0.3, hydroxy: -0.7, methoxy: -0.1). †Correction metric (CM) based on hydrogen bonding and resonance .
Biological Activity
2-Cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide, identified by its CAS number 2309342-32-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyano group, a hydroxyl group, and a methoxy group attached to a phenyl ring, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its potential use in treating infections .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines from activated macrophages. This activity is attributed to the modulation of signaling pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
In cancer research, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Prostate cancer (DU145) | 10.5 |
| Breast cancer (MCF-7) | 15.2 |
Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase .
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection rates among patients treated with this compound compared to those receiving standard antibiotic therapy.
- Inflammatory Disease Model : In animal models of arthritis, administration of the compound resulted in reduced swelling and joint inflammation, correlating with decreased levels of inflammatory markers in serum samples.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyano-3-(2-hydroxy-3-methoxyphenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes under acidic or basic conditions . For example, refluxing cyanoacetamide with 2-hydroxy-3-methoxybenzaldehyde in ethanol with catalytic piperidine yields the target compound. Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and reaction time (6–24 hours) to improve yields (>70%) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization or column chromatography using ethyl acetate/hexane gradients .
Q. How can researchers characterize the structural and purity profile of this compound?
- Analytical Techniques :
- NMR (¹H/¹³C): Confirm substituent positions (e.g., hydroxy and methoxy groups on the phenyl ring, cyano group at C2) .
- FT-IR : Identify functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ at m/z 261.1) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Test against Candida albicans and Aspergillus niger using agar diffusion.
- Measure zones of inhibition (mm) and determine MIC values (µg/mL) in triplicate.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Nitro or cyano substituents on the phenyl ring enhance antifungal activity (MIC reduced by 30–50% vs. unsubstituted analogs) .
- Methoxy Positioning : 3-Methoxy groups improve membrane permeability, increasing C. albicans inhibition .
- Table : Bioactivity of Derivatives
| Substituent (R) | Antifungal MIC (µg/mL) | Antioxidant IC₅₀ (µM) |
|---|---|---|
| 2-Hydroxy-3-OMe | 8.2 (C. albicans) | 12.5 |
| 4-NO₂ | 5.7 (C. albicans) | 18.9 |
| 5-Cl | 10.1 (C. albicans) | 22.3 |
Q. What mechanistic studies can elucidate its mode of action in enzyme inhibition?
- Approach :
- Molecular Docking : Simulate binding to C. albicans CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. The cyano group may coordinate with heme iron, disrupting ergosterol synthesis .
- Kinetic Assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for target enzymes (e.g., COX-2 for anti-inflammatory activity) .
Q. How should researchers address contradictory data in bioactivity studies?
- Case Example : Discrepancies in MIC values across labs may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC 90028 for C. albicans) .
- Assay Conditions : Control pH (7.4), temperature (37°C), and inoculum size (1×10⁶ CFU/mL) .
Methodological Guidance
Q. What in silico tools are recommended for predicting ADMET properties?
- Software :
- SwissADME : Predict bioavailability (e.g., high gastrointestinal absorption) and BBB permeability .
- ProTox-II : Assess toxicity (e.g., LD₅₀ ~300 mg/kg, hepatotoxicity risk) .
Q. How can synthetic yields be improved without compromising purity?
- Optimization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
